N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
Overview
Description
N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, an ethylphenyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide moiety can be synthesized through a cyclopropanation reaction, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Industry: It is utilized in the synthesis of advanced intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares a similar thiazole ring structure but differs in the substituents attached to the ring.
N-(4-(4-METHOXYPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Another similar compound with a methoxy group instead of an ethyl group.
Uniqueness
N-[4-(4-ETHYLPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanecarboxamide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-11-4-6-12(7-5-11)14-10(2)20-16(17-14)18-15(19)13-8-9-13/h4-7,13H,3,8-9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSALOGPSLIXCNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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